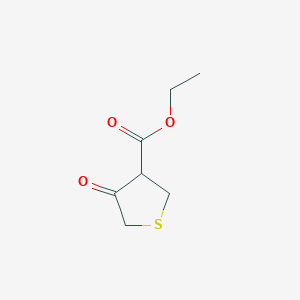![molecular formula C8H14O3 B1296732 1,4-Dioxaspiro[4.5]decan-8-ol CAS No. 22428-87-1](/img/structure/B1296732.png)
1,4-Dioxaspiro[4.5]decan-8-ol
Übersicht
Beschreibung
1,4-Dioxaspiro[4.5]decan-8-ol, also known as 4-Hydroxycyclohexan-1-one Monoethylene Ketal, is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . This compound is characterized by its spirocyclic structure, which includes a dioxolane ring fused to a cyclohexane ring. It is a colorless to light yellow clear liquid at room temperature .
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.5]decan-8-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs, particularly diuretics.
Industry: It is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]decan-8-ol can be synthesized through the reduction of 1,4-Dioxaspiro[4.5]decan-8-one. The typical procedure involves the following steps :
Starting Material: 1,4-Dioxaspiro[4.5]decan-8-one (10 g, 64.03 mmol).
Solvent: Methanol (80 ml).
Reducing Agent: Sodium borohydride (1.21 g, 32 mmol).
Reaction Conditions: The reaction mixture is stirred in an ice-water bath while the reducing agent is added in two portions. After the addition is complete, the ice-water bath is removed, and the mixture is stirred for an additional 30 minutes at room temperature.
Industrial Production Methods
Industrial production methods for this compound typically involve similar reduction processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dioxaspiro[4.5]decan-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of more reduced spirocyclic compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: 1,4-Dioxaspiro[4.5]decan-8-one.
Reduction: More reduced spirocyclic alcohols.
Substitution: Various substituted spirocyclic compounds depending on the substituent introduced.
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.5]decan-8-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients, where its transformation into the active form involves specific enzymatic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxycyclohexanone Ethylene Acetal
- 4,4-Ethylenedioxycyclohexanol
- 4-Hydroxycyclohexan-1-one Monoethylene Ketal
Uniqueness
1,4-Dioxaspiro[4.5]decan-8-ol is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .
Eigenschaften
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQTYQDNCKMNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340785 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22428-87-1 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxaspiro[4.5]decan-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,4-Dioxaspiro[4.5]decan-8-ol in the synthesis of prezizaene sesquiterpenes?
A1: this compound serves as a crucial starting material in the synthesis of 2-methyltricyclo[6.2.1.0¹,⁵]undecan-7-one, a potential precursor to prezizaene sesquiterpenes []. The synthesis begins by reacting 1,4-Dioxaspiro[4.5]decan-8-one with methyllithium, which yields this compound []. This reaction introduces a methyl group at the 8-position, essential for the subsequent steps in constructing the complex ring system found in prezizaene sesquiterpenes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Fluorophenyl)amino]acetohydrazide](/img/structure/B1296651.png)
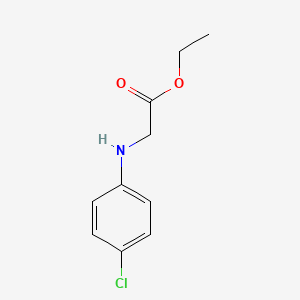
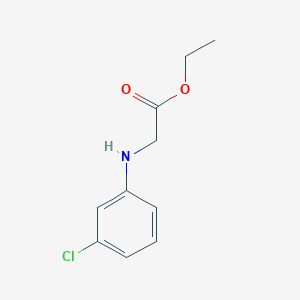

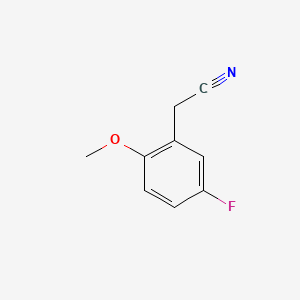


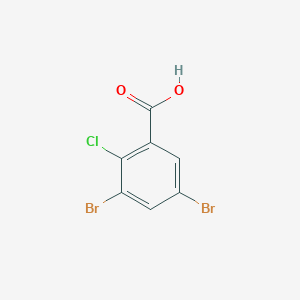
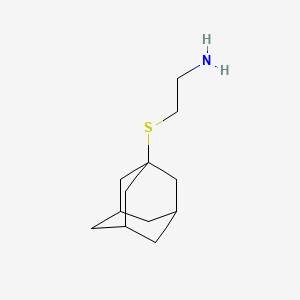
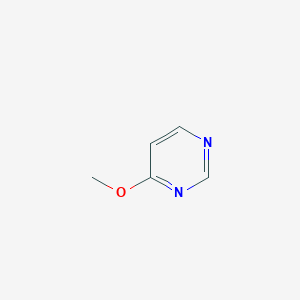
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)
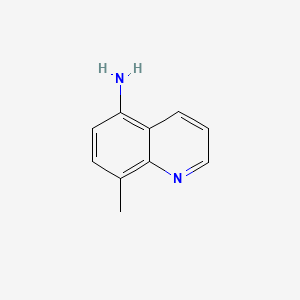
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)
